![molecular formula C14H23NO4S B352816 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine CAS No. 929492-77-3](/img/structure/B352816.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine: is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butyl, dimethoxy, and dimethyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-methyl-2,5-dimethoxybenzenesulfonamide
- N-ethyl-2,5-dimethoxybenzenesulfonamide
Comparison: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, the additional methoxy and methyl groups in this compound may enhance its solubility and interaction with biological targets. Similarly, the presence of the butyl group distinguishes it from N-methyl-2,5-dimethoxybenzenesulfonamide and N-ethyl-2,5-dimethoxybenzenesulfonamide, potentially affecting its pharmacokinetic properties.
Properties
CAS No. |
929492-77-3 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4g/mol |
IUPAC Name |
N-butyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-6-7-8-15(3)20(16,17)14-10-12(18-4)11(2)9-13(14)19-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
JOTXCVKQQTXBAZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



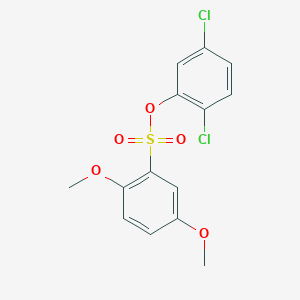
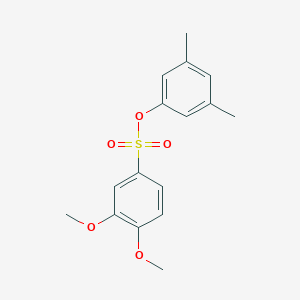
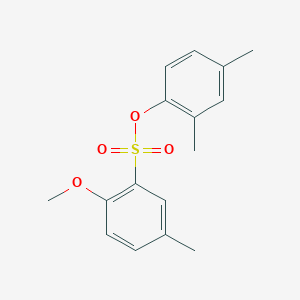

![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B352751.png)

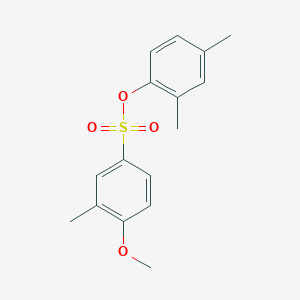
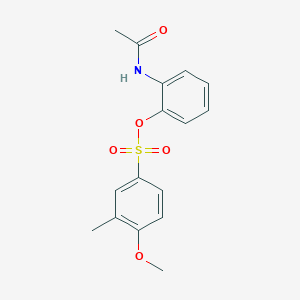
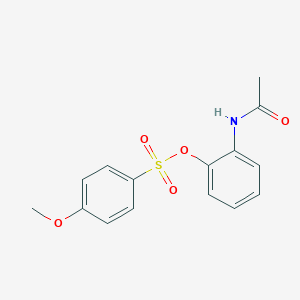
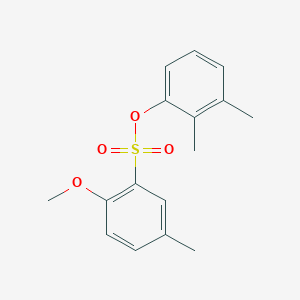

![N-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B352763.png)
![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B352766.png)
